雪松烯

描述

Cedrene is a naturally occurring sesquiterpene, responsible for the earthy, sweet, and woody scent of cedarwood, juniper, and cypress trees . It is also found in plants, including Cannabis sativa . Cedrene is used in the beauty and personal care industry due to its natural aroma and skin-loving actions . It has been used within the food industry due to its mildly sweet taste and organic flavor . Cedrene has anti-inflammatory, antimicrobial, analgesic, and anti-cancer qualities .

Synthesis Analysis

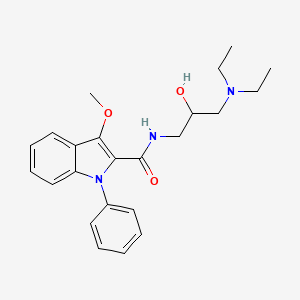

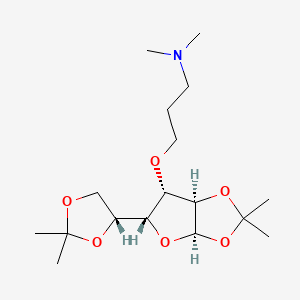

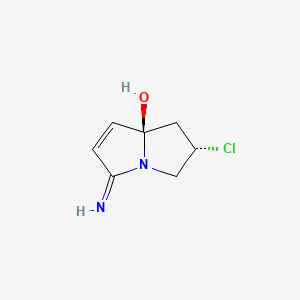

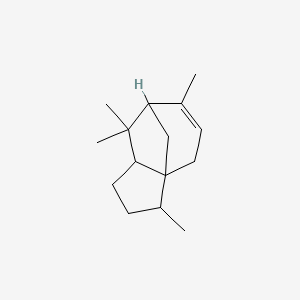

Cedrene represents a very complex tricyclic sesquiterpene . There are several syntheses reported for this ring system . Some strategic bond cleavages are shown as broken lines in Figure 8.1 . The first alkylation set in motion the steric outcome of the remaining steps . A p-alkylation of phenolate gave the spiro ring . The key for success in this scheme is the prior formation of bond ‘d’ followed by the formation of the ‘b’ bond .Molecular Structure Analysis

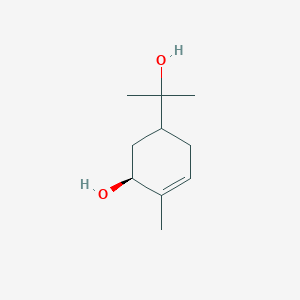

Cedrene has a tricyclic structure with three cyclohexane rings . This results in cedrene being classified as a tricyclic sesquiterpene . The structure’s complex nature is responsible for its stability and the unique scent it imparts to cedarwood oil .Chemical Reactions Analysis

Cedrene reacts rapidly with O3 . High molecular weight (HMW) products formed in the early stages of the oxidation have structures consistent with aldol condensation products, peroxyhemiacetals, and esters . The size-dependent distributions of HMW products in the SOA, as well as the effects of stabilized Criegee intermediate (SCI) scavengers on HMW products and particle formation, confirm that HMW products and reactions of SCI play a crucial role in early stages of particle formation .Physical And Chemical Properties Analysis

Cedrene has a chemical formula of C15H24 . It has a molar mass of 204.357 g·mol−1 . The density of cedrene is 0.932 g/mL at 20 °C . It has a boiling point of 261–262 °C .科学研究应用

生物系统中的定量研究

- 大鼠中的药代动力学:Hong等人(2013年)的研究开发了一种用于定量大鼠血浆中α-雪松烯的GC-MS/MS方法。这种方法对药代动力学研究至关重要,揭示了α-雪松烯在体内给药后的行为(Hong等人,2013年)。

合成方法

- 雪松烯的全合成:Kerr等人(2001年)实现了α-和β-雪松烯的正式全合成。这项工作对于理解合成途径和潜在的可扩展生产雪松烯(Kerr et al., 2001)至关重要。

药代动力学和分布

- 大鼠中的吸收和分布:Kim等人(2015年)的研究侧重于大鼠中α-雪松烯的吸收、代谢和药代动力学。这项研究对于了解α-雪松烯在生物系统中的行为至关重要,可以为其潜在的治疗用途提供信息(Kim等人,2015年)。

微生物转化

- 罗多科克斯的烯丙基氧化:Takigawa等人(1993年)的研究发现了罗多科克斯菌株对α-雪松烯的一种新型烯丙基氧化。这种微生物转化对于潜在的生物技术应用至关重要(Takigawa等人,1993年)。

潜在的治疗应用

- 抗肥胖效果:Tong等人(2018年)发现α-雪松烯可以保护啮齿动物免受高脂饮食诱导的肥胖。这项研究表明α-雪松烯作为抗肥胖药物的潜力(Tong等人,2018年)。

对肌肉质量和力量的影响

- 增强骨骼肌肌肉质量:Tong等人(2018年)的另一项研究表明α-雪松烯可以增加骨骼肌肌肉质量和力量。这一发现对于潜在的治疗肌肉萎缩的方法至关重要(Tong等人,2018年)。

光谱研究

- 雪松烯的拉曼效应:Matsuno和Han(1935年)研究了雪松烯的拉曼光谱。这些光谱研究对于理解雪松烯的分子结构(Matsuno & Han, 1935)至关重要。

环境应用

- 土壤对抗白蚁的屏障:Maistrello等人(2001年)评估了雪松烯作为土壤处理剂来破坏白蚁的掘土行为。这表明其在害虫控制中的潜在用途(Maistrello et al., 2001)。

与植物的相互作用

- 拟南芥中的根发育:Li等人(2021年)的研究表明来自贵州木霉的雪松烯调节拟南芥的根发育。这种相互作用对于理解植物-微生物信号(Li et al., 2021)至关重要。

雪松烯在天然产物合成中的应用

- 烯烃-芳烃的元光合加成反应:Chappell和Russell(2006年)回顾了使用烯烃-芳烃的元光合加成反应合成天然产物,重点介绍了α-雪松烯的合成。这篇评论强调了雪松烯在合成化学中的多功能性(Chappell & Russell,2006年)。

社会-环境整合

- 水力发电设施:Harby等人(2017年)讨论了CEDREN(可再生能源环境设计中心)整合水力发电设施的情况,重点关注环境和社会影响。这项研究提供了关于可持续能源生产及其社会环境方面的见解 (Harby et al., 2017)。

分子重排

- 超酸中的重排:Polovinka等人(1995年)探讨了α-香树脂在超酸中的重排,为在极端条件下其分子行为提供了见解 (Polovinka et al., 1995)。

安全和危害

Cedrene may be fatal if swallowed and enters airways . It causes mild skin irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment . If swallowed, immediately call a POISON CENTER/doctor . Do NOT induce vomiting . If skin irritation occurs, get medical advice/attention .

属性

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。